molecular formula C4H6N4O B14911030 (6-Methyl-1,2,4,5-tetrazin-3-yl)methanol

(6-Methyl-1,2,4,5-tetrazin-3-yl)methanol

Cat. No.: B14911030
M. Wt: 126.12 g/mol
InChI Key: NQYNUTAOTJEAGL-UHFFFAOYSA-N
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Description

(6-Methyl-1,2,4,5-tetrazin-3-yl)methanol: is a chemical compound with the molecular formula C₁₀H₁₀N₄O It is characterized by the presence of a tetrazine ring, which is a six-membered ring containing four nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methyl-1,2,4,5-tetrazin-3-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-1,2,4,5-tetrazine with formaldehyde in the presence of a base to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (6-Methyl-1,2,4,5-tetrazin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed:

    Oxidation: Formation of 6-methyl-1,2,4,5-tetrazin-3-ylmethanal or 6-methyl-1,2,4,5-tetrazin-3-ylmethanoic acid.

    Reduction: Formation of 6-methyl-1,2,4,5-tetrazin-3-ylmethanol or 6-methyl-1,2,4,5-tetrazin-3-ylmethanamine.

    Substitution: Formation of 6-methyl-1,2,4,5-tetrazin-3-ylmethyl halides or amines.

Scientific Research Applications

Chemistry: (6-Methyl-1,2,4,5-tetrazin-3-yl)methanol is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the design of molecules that can interact with specific biological targets.

Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (6-Methyl-1,2,4,5-tetrazin-3-yl)methanol involves its interaction with specific molecular targets. The tetrazine ring can participate in various chemical reactions, including cycloaddition and coordination with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

  • (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol
  • (6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid
  • (6-Methyl-1,2,4,5-tetrazin-3-yl)phenylmethanamine

Uniqueness: (6-Methyl-1,2,4,5-tetrazin-3-yl)methanol is unique due to the presence of a hydroxyl group attached to the tetrazine ring. This functional group allows for a wide range of chemical modifications, making it a versatile building block in synthetic chemistry. Additionally, its ability to form stable complexes with metal ions distinguishes it from other similar compounds.

Properties

Molecular Formula

C4H6N4O

Molecular Weight

126.12 g/mol

IUPAC Name

(6-methyl-1,2,4,5-tetrazin-3-yl)methanol

InChI

InChI=1S/C4H6N4O/c1-3-5-7-4(2-9)8-6-3/h9H,2H2,1H3

InChI Key

NQYNUTAOTJEAGL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)CO

Origin of Product

United States

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